2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(5-fluoro-2-methylphenyl)acetamide
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Overview
Description
2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(5-fluoro-2-methylphenyl)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(5-fluoro-2-methylphenyl)acetamide typically involves multi-step organic synthesis. The process may include:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the oxadiazole moiety via condensation reactions.
- Functionalization of the benzodioxole ring.
- Coupling reactions to attach the acetamide group.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of high-purity reagents.
- Controlled reaction temperatures and pressures.
- Catalysts to enhance reaction rates.
- Purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation or alkylation of aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (e.g., bromine), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example:
- Oxidation of the sulfanyl group may yield sulfoxides or sulfones.
- Reduction of nitro groups may yield corresponding amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological pathways.
Medicine: Potential therapeutic agent for targeting specific diseases.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Typically, such compounds may:
- Bind to specific enzymes or receptors.
- Modulate signaling pathways.
- Inhibit or activate specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(5-fluoro-2-methylphenyl)acetamide can be compared with other compounds containing pyrazole, oxadiazole, or benzodioxole moieties.
Uniqueness
- The unique combination of functional groups in this compound may confer specific properties such as enhanced binding affinity, selectivity, or stability compared to similar compounds.
Properties
IUPAC Name |
2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(5-fluoro-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN6O4S/c1-11-3-5-13(23)8-14(11)25-17(30)9-29-19(24)18(22(27-29)34-2)21-26-20(28-33-21)12-4-6-15-16(7-12)32-10-31-15/h3-8H,9-10,24H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCQJZTXERBMRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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